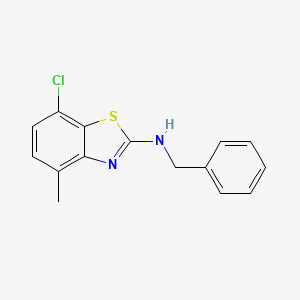

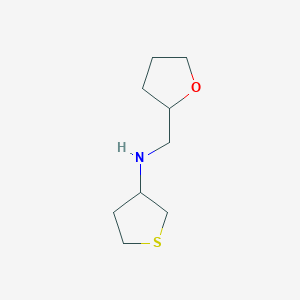

N-(oxolan-2-ylmethyl)thiolan-3-amine

Overview

Description

Physical And Chemical Properties Analysis

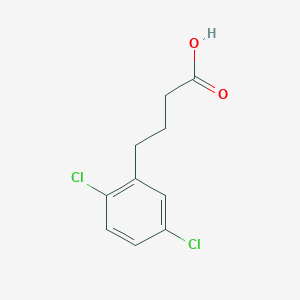

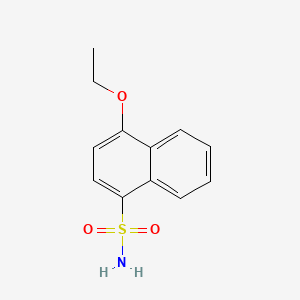

The physical and chemical properties of “N-(oxolan-2-ylmethyl)thiolan-3-amine” include its molecular weight (187.3 g/mol) and molecular formula (C9H17NOS) . Other properties such as melting point, boiling point, and density are not provided in the search results .Scientific Research Applications

Protein and Peptide Modification

The reagent 2-iminothiolane (2-IT), which shares structural similarities with N-(oxolan-2-ylmethyl)thiolan-3-amine, is utilized to introduce thiol groups into proteins and peptides by reacting with their amino groups. However, it's noted that the initially formed thiol adduct is unstable and decays to a nonthiol product, an N-substituted 2-iminothiolane, with the loss of ammonia. This decay varies with the pKa values of the amines involved, and the stability of the thiol adducts can be enhanced by capping the thiol group or acidifying the solution. Immediate capping of the thiol is recommended when using 2-IT in bioconjugate formation (Singh, Kats, Blättler, & Lambert, 1996).

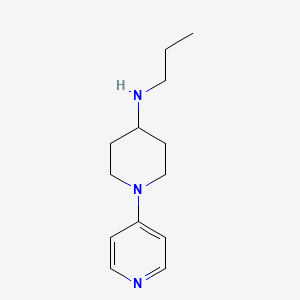

Catalytic Amination of Aryl Halides

N-(1-Oxy-pyridin-2-ylmethyl)oxalamic acid, another compound with a functional group arrangement similar to this compound, has been identified as an efficient ligand for CuI-catalyzed amination of aryl halides at room temperature. This demonstrates the potential of such compounds in facilitating N-arylation of various amines, amino acids, and ammonia with moderate to excellent yields, showcasing high functional group tolerance (Wang, Ling, Zhang, Zhang, & Yao, 2015).

Semiconductor Nanocrystals for Biolabeling

The use of semiconductor quantum dots for biological labeling has been enhanced by bioconjugation chemistries targeting amine and thiol groups, prevalent in proteins. This approach utilizes nanocrystals with activated maleimide groups for thiol chemistry, demonstrating rapid and efficient labeling suitable for a variety of biological applications, including immunoassays and cellular labeling (Jennings et al., 2011).

Thiol-ene and Thiol-yne Chemistry in Polymerization

Thiol-ene and thiol-yne reactions, involving compounds with thiol groups, have been effectively used for the rapid production of functional polymer beads in microfluidics. These reactions offer a straightforward method to incorporate various functional groups into polymers, showcasing the versatility and efficiency of thiol-related chemistries in materials science (Prasath, Gokmen, Espeel, & De Prez, 2010).

properties

IUPAC Name |

N-(oxolan-2-ylmethyl)thiolan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NOS/c1-2-9(11-4-1)6-10-8-3-5-12-7-8/h8-10H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUSJZIRGWUBMFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC2CCSC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({5,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-yl}formamido)acetic acid](/img/structure/B1420022.png)

![[2,5-Dimethyl-1-(pyridin-4-ylmethyl)pyrrol-3-yl]methanamine](/img/structure/B1420026.png)